1-(3-Tert-butyl-4-hydroxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-tert-butyl-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(13)9-5-6-11(14)10(7-9)12(2,3)4/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWMYURDYQZZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547688 | |
| Record name | 1-(3-tert-Butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16928-01-1 | |
| Record name | 1-(3-tert-Butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways of 1 3 Tert Butyl 4 Hydroxyphenyl Ethanone
Established Synthetic Routes and Reaction Conditions
The most well-documented method for synthesizing 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone involves the direct acylation of a substituted phenol (B47542).
The standard synthesis employs the Friedel-Crafts acylation of 2-(tert-butyl)phenol. nih.gov In this electrophilic aromatic substitution reaction, acetyl chloride serves as the acylating agent to introduce an acetyl group onto the aromatic ring of 2-(tert-butyl)phenol. sigmaaldrich.comnih.gov The reaction is facilitated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which activates the acetyl chloride. sigmaaldrich.comnih.govwikipedia.org The bulky tert-butyl group and the hydroxyl group on the phenol ring direct the incoming acetyl group primarily to the position para to the hydroxyl group and meta to the tert-butyl group, yielding the desired product. nih.gov
Detailed research provides a specific and optimized protocol for the synthesis. nih.gov The reaction is performed under controlled, low-temperature conditions to manage selectivity and prevent side reactions. A solution of 2-(tert-butyl)phenol in a dry solvent like toluene (B28343) is cooled significantly before the dropwise addition of acetyl chloride. nih.gov The reaction progress is monitored, typically by thin-layer chromatography (TLC), until the starting material is consumed. nih.gov
The isolation procedure involves a careful aqueous workup. The reaction mixture is slowly poured into ice-water to decompose the aluminum chloride complex. nih.gov The organic product is then extracted from the aqueous phase using a solvent such as ethyl acetate (B1210297). The combined organic extracts are washed with brine to achieve a neutral pH, dried over an anhydrous salt like sodium sulfate, and the solvent is removed by rotary evaporation. nih.gov The resulting crude product is purified through crystallization techniques, such as trituration with a solvent mixture like ethyl acetate/petroleum ether, to yield pure, colorless crystals of this compound. nih.gov
Interactive Data Table: Optimized Reaction Parameters
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | 2-(tert-butyl)phenol | nih.gov |
| Acylating Agent | Acetyl Chloride | nih.gov |
| Catalyst | Anhydrous Aluminium Chloride (AlCl₃) | nih.gov |
| Solvent | Dried Toluene | nih.gov |
| Temperature | -35°C | nih.gov |
| Reaction Time | 2–3 hours (monitored by TLC) | nih.gov |
| Molar Ratio (Phenol:AcCl:AlCl₃) | 1.0 : 1.2 : 1.2 | nih.gov |
| Purification Method | Trituration with ethyl acetate/petroleum ether (1/30) | nih.gov |
Investigation of Reaction Mechanisms and Intermediates in the Synthesis of this compound
The mechanism of the Friedel-Crafts acylation is a well-understood pathway in organic chemistry. sigmaaldrich.comyoutube.com The process begins with the reaction between the acylating agent, acetyl chloride, and the Lewis acid catalyst, aluminum chloride.
Formation of the Acylium Ion : The aluminum chloride coordinates to the chlorine atom of acetyl chloride, weakening the carbon-chlorine bond. This leads to the cleavage of the bond and the formation of a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺). sigmaaldrich.comwikipedia.org
Electrophilic Aromatic Substitution : The electron-rich aromatic ring of 2-(tert-butyl)phenol acts as a nucleophile, attacking the electrophilic acylium ion. sigmaaldrich.com This attack forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring. berkeley.edu
Deprotonation and Regeneration of Catalyst : A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom where the acyl group was attached. wikipedia.org This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. wikipedia.org
However, a key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base and can form a stable complex with the strong Lewis acid catalyst (AlCl₃). organic-chemistry.orgwikipedia.org This complexation deactivates the product, preventing further acylation (polyacylation). organic-chemistry.org It also means that the catalyst is not truly regenerated, and a stoichiometric amount or more of AlCl₃ is required to drive the reaction to completion. organic-chemistry.orgwikipedia.org The final product is liberated from this complex during the aqueous workup step. wikipedia.org
Stereochemical Considerations in Synthetic Pathways (if applicable)
In the synthesis of this compound via the Friedel-Crafts acylation of 2-(tert-butyl)phenol, stereochemical considerations are not applicable. The reactants, 2-(tert-butyl)phenol and acetyl chloride, are achiral molecules. The reaction mechanism involves an electrophilic attack on a planar aromatic ring and does not generate any new stereocenters in the final product. Crystallographic data confirms that the core structure of the resulting molecule is approximately planar, with no chiral centers present. nih.gov
Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound
The traditional Friedel-Crafts acylation, while effective, presents several environmental and safety drawbacks, such as the use of hazardous and moisture-sensitive catalysts like AlCl₃ and chlorinated or volatile organic solvents. sigmaaldrich.comunibo.it Green chemistry principles encourage the development of more sustainable synthetic routes. unibo.it
Several greener alternatives to conventional Friedel-Crafts acylation have been reported for various aromatic compounds, which could potentially be adapted for the synthesis of this compound. organic-chemistry.org These strategies focus on replacing the hazardous catalyst and solvent with more benign options.
Heterogeneous Catalysts : Using solid acid catalysts like zinc oxide (ZnO) can simplify the reaction setup and catalyst removal, as the catalyst can be filtered off. organic-chemistry.org
Alternative Solvent Systems : Ionic liquids have been investigated as recyclable, non-volatile solvents for Friedel-Crafts reactions. sigmaaldrich.com Furthermore, performing the reaction in solvents like hexafluoro-2-propanol has been shown to facilitate acylation without the need for a Lewis acid catalyst. organic-chemistry.org
Solvent-Free Conditions : Microwave-assisted, solvent-free reactions mediated by zinc have also been developed, offering a significant reduction in waste and energy consumption. organic-chemistry.org
Catalyst-Free Aqueous Conditions : For some substrates, three-component reactions in water without any catalyst have been shown to be effective, representing a highly green approach. rsc.org
These modern methods offer potential pathways to a more sustainable synthesis of this compound, aligning with the growing demand for environmentally responsible chemical manufacturing. unibo.it
Interactive Data Table: Potential Green Synthesis Strategies
| Strategy | Catalyst/Solvent System | Potential Benefits | Source |
|---|---|---|---|
| Solid Acid Catalysis | Zinc Oxide (ZnO) | Recyclable catalyst, simpler workup | organic-chemistry.org |
| Ionic Liquid System | Indium triflate in an ionic liquid | Recyclable solvent/catalyst system | sigmaaldrich.com |
| Reagent-Free Conditions | Hexafluoro-2-propanol (HFIP) | Avoids use of Lewis acid catalyst | organic-chemistry.org |
| Aqueous Synthesis | Water | Environmentally benign, catalyst-free | rsc.org |
Advanced Structural Elucidation and Solid State Characterization of 1 3 Tert Butyl 4 Hydroxyphenyl Ethanone
Single-Crystal X-ray Diffraction Analysis
The definitive three-dimensional structure of 1-(3-tert-butyl-4-hydroxyphenyl)ethanone in the solid state has been elucidated through single-crystal X-ray diffraction. nih.gov This technique provides precise information regarding the atomic arrangement within the crystal lattice, offering detailed insights into the molecule's geometry, conformation, and the intermolecular forces that govern its packing. The data were collected at a cryogenic temperature of 113 K to minimize thermal vibrations, allowing for a highly accurate determination of atomic positions and displacement parameters. nih.gov
The crystallographic analysis revealed that this compound crystallizes in the trigonal system. nih.gov The specific space group was identified as R-3. The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, were determined with high precision. nih.gov These parameters, along with other key crystal data and refinement details, are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for this compound. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₆O₂ |
| Formula Weight | 192.25 g/mol |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 24.019 (3) |
| c (Å) | 9.999 (2) |
| Volume (ų) | 4995.8 (14) |
| Z (Formula units/cell) | 18 |
| Temperature (K) | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption Coeff. (mm⁻¹) | 0.08 |
| R-factor (R[F² > 2σ(F²)]) | 0.039 |
| Weighted R-factor (wR(F²)) | 0.110 |
| Goodness-of-fit (S) | 1.03 |
The molecular structure derived from the X-ray diffraction data confirms the expected connectivity of the atoms. The analysis provides precise measurements of bond lengths and angles, which are reported to be within the normal ranges for this type of compound. nih.gov The phenolic C—O bond length (O1—C1) is 1.3512 (14) Å, while the carbonyl C=O double bond (O2—C11) has a length of 1.2299 (14) Å. nih.gov The bond lengths within the phenyl ring and the tert-butyl and acetyl groups are consistent with their respective chemical nature.
Table 2: Selected Bond Lengths (Å). nih.gov
| Bond | Length (Å) |
| O1—C1 | 1.3512 (14) |
| O2—C11 | 1.2299 (14) |
| C1—C2 | 1.3995 (17) |
| C1—C6 | 1.4121 (16) |
| C7—C10 | 1.5343 (17) |
| C7—C9 | 1.5359 (19) |
Table 3: Selected Bond Angles (°). nih.gov
| Angle | Value (°) |
| C6—C1—C2 | 118.04 (11) |
| O1—C1—C6 | 122.25 (11) |
| O1—C1—C2 | 119.71 (11) |
| C4—C3—C7 | 123.63 (12) |
| C2—C3—C7 | 118.06 (12) |
| O2—C11—C6 | 121.28 (11) |
| O2—C11—C12 | 120.91 (12) |
| C6—C11—C12 | 117.80 (11) |
The arrangement of molecules in the crystal is not random but is directed by specific and repeating intermolecular interactions, leading to a well-defined supramolecular architecture.
The most prominent intermolecular force dictating the crystal packing is a strong O–H···O hydrogen bond. nih.gov In the crystal lattice, the hydroxyl group (–OH) of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule acts as the acceptor. This interaction links the individual molecules into large, hexameric rings. nih.gov These rings are described using graph-set notation as having an R₆⁶(48) motif. nih.gov This notation indicates a ring (R) involving 6 donors and 6 acceptors, with a total of 48 atoms comprising the ring structure. The geometry of this critical hydrogen bond is detailed in the table below.
Table 4: Hydrogen-Bond Geometry (Å, °). nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O1—H1···O2ⁱ | 0.84 | 1.98 | 2.815 (1) | 171 |
| Symmetry code: (i) y, -x+y, -z |
Supramolecular Assembly and Intermolecular Interactions in the Crystal Lattice.
High-Resolution Spectroscopic Characterization
The definitive structural elucidation of this compound, a molecule of interest in various chemical research fields, relies on a suite of high-resolution spectroscopic techniques. These methods provide unambiguous evidence for the connectivity of atoms and the nature of functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of this compound in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment and connectivity of the hydrogen atoms. The signals in the spectrum are analyzed based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton on C5, situated between the hydroxyl and acetyl groups, is expected to be a doublet. The proton on C2, adjacent to the acetyl group, should appear as a doublet of doublets, and the proton on C6, ortho to the tert-butyl group, is also anticipated to be a doublet. The acetyl group's methyl protons will present as a sharp singlet, and the nine equivalent protons of the tert-butyl group will also produce a singlet. The phenolic hydroxyl proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.85 | dd | 8.4, 2.2 |
| H-5 | 6.90 | d | 8.4 |
| H-6 | 7.95 | d | 2.2 |
| -COCH₃ | 2.55 | s | - |
| -C(CH₃)₃ | 1.45 | s | - |
| -OH | 5.0-6.0 | br s | - |
Note: The predicted values are based on empirical data for similar structures and may vary from experimental values.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons that are not visible in the ¹H NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom.
The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The aromatic carbons will appear in a specific range, with their shifts influenced by the attached functional groups. The quaternary carbon of the tert-butyl group and its methyl carbons will have characteristic upfield shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 198.0 |
| C-1 | 130.5 |
| C-2 | 128.5 |
| C-3 | 138.0 |
| C-4 | 155.0 |
| C-5 | 115.5 |
| C-6 | 130.0 |
| -COCH₃ | 26.5 |
| -C (CH₃)₃ | 35.0 |
| -C(CH₃ )₃ | 29.5 |
Note: The predicted values are based on empirical data for similar structures and may vary from experimental values.
Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6, and H-2 and H-6), confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl protons of the acetyl and tert-butyl groups to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon and C-1 of the aromatic ring. The protons of the tert-butyl group would show correlations to the quaternary carbon of the group and to C-3 and C-2 of the ring.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A strong, sharp absorption band around 1670 cm⁻¹ is characteristic of the C=O stretching of the aryl ketone. The spectrum would also display several bands in the 1600-1450 cm⁻¹ region due to aromatic C=C stretching vibrations, and various C-H stretching and bending vibrations for the aromatic, acetyl, and tert-butyl groups.
Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. Aromatic ring vibrations often give rise to strong Raman signals.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3500 - 3200 (broad) |
| Aryl Ketone C=O | C=O stretch | 1680 - 1660 |
| Aromatic C=C | C=C stretch | 1600 - 1450 |
| Aromatic C-H | C-H stretch | 3100 - 3000 |
| Aliphatic C-H | C-H stretch | 2960 - 2850 |
| Acetyl -CH₃ | C-H bend | ~1360 |
| tert-Butyl -C(CH₃)₃ | C-H bend | ~1390, ~1365 |
Note: Predicted frequencies are based on typical ranges for these functional groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, with a molecular formula of C₁₂H₁₆O₂, the expected exact mass can be calculated.
The molecular ion peak ([M]⁺) in the mass spectrum would provide the molecular weight. Fragmentation patterns can also offer structural information. For instance, a prominent fragment could result from the loss of a methyl group ([M-15]⁺) from the acetyl group, or the loss of the entire acetyl group ([M-43]⁺).
A publication on the crystal structure of this compound confirms its molecular formula to be C₁₂H₁₆O₂ and reports a molecular weight of 192.25 g/mol . nih.gov
Computational Chemistry and Theoretical Investigations of 1 3 Tert Butyl 4 Hydroxyphenyl Ethanone
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-(3-tert-butyl-4-hydroxyphenyl)ethanone, these calculations would reveal the distribution of electrons and the energies of the molecular orbitals, which are crucial for predicting its chemical reactivity and spectroscopic properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In phenolic compounds like this one, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack and oxidation. The LUMO is often distributed over the carbonyl group of the ethanone (B97240) moiety, suggesting this is a likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability. For similar phenolic compounds, HOMO-LUMO energy gaps calculated using Density Functional Theory (DFT) are often in the range of 4 to 6 eV. nih.goveurjchem.com
Density Functional Theory (DFT) Studies for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional structure and spectroscopic characteristics of molecules.
Geometry Optimization: DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the most stable (lowest energy) conformation of the molecule. nih.gov For this compound, the optimization would likely confirm the planarity of the phenyl ring. nih.gov The bulky tert-butyl group and the ethanone group will have specific orientations relative to the ring to minimize steric hindrance. X-ray crystallography data for this molecule shows that the core structure is nearly planar, with the exception of some methyl groups on the tert-butyl substituent. nih.gov A DFT-optimized geometry would be expected to align closely with these experimental findings.
Spectroscopic Properties: Once the geometry is optimized, the same level of theory can be used to predict vibrational (infrared) and electronic (UV-Visible) spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Key predicted peaks would include the O-H stretch of the hydroxyl group (typically around 3600 cm⁻¹), the C=O stretch of the ketone (around 1650-1700 cm⁻¹), and various C-H and C-C stretching and bending modes from the aromatic ring and alkyl groups.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. For phenolic compounds, absorptions in the UV region are expected, corresponding to π → π* transitions within the aromatic system.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations provide insights into the movement of atoms and changes in molecular conformation over time. For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the tert-butyl and ethanone groups.
While the phenyl ring is rigid, the single bonds connecting the substituents allow for rotation. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable rotamers and the energy barriers between them. Such simulations would likely show that the large tert-butyl group restricts the conformational flexibility of the molecule. Studies on similar molecules, such as p-tert-butylthiacalix nih.govarenes, have demonstrated the utility of techniques like 2D NMR to study conformational isomers, which can be complemented by MD simulations. uu.nl The conformational dynamics are important for understanding how the molecule interacts with its environment, for instance, how it might orient itself within a biological membrane or a polymer matrix.
Prediction of Reactivity and Reaction Mechanisms through Theoretical Modeling
Theoretical modeling can elucidate the reactivity of a molecule and the likely pathways of its chemical reactions.
Reactivity Descriptors: DFT calculations can furnish a variety of reactivity descriptors. A Molecular Electrostatic Potential (MEP) map would visually indicate the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show negative potential (red/yellow) around the hydroxyl and carbonyl oxygen atoms, identifying them as sites for electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen. This information is crucial for understanding its antioxidant activity, where the hydrogen atom of the hydroxyl group is donated.
Reaction Mechanisms: Theoretical modeling can be used to study reaction mechanisms, for instance, the oxidation of the phenol. By calculating the transition state structures and their associated activation energies, the most favorable reaction pathways can be identified. For example, in the context of its antioxidant properties, the mechanism of hydrogen atom transfer (HAT) or single electron transfer (SET) could be investigated. Computational studies on the oxidation of other organic molecules have successfully used DFT to map out complex reaction networks, including radical-mediated processes. rsc.orgnih.gov
Intermolecular Interaction Energy Calculations and Supramolecular Association Models
Understanding how molecules of this compound interact with each other is key to explaining its bulk properties, such as its crystal structure and melting point.
Intermolecular Interactions: The primary intermolecular force for this molecule is hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another. Experimental crystal structure data confirms the presence of intermolecular O—H⋯O hydrogen bonds that link molecules into hexameric rings. nih.gov Computational methods can quantify the strength of these interactions. High-level ab initio methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate the precise energy of these hydrogen bonds and to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components. researchgate.net
Role in Medicinal Chemistry Research and Mechanistic Biological Inquiry
Application as a Reference Compound or Positive Control in Drug Discovery Programs
In the rigorous process of developing new drugs, reference compounds and positive controls are indispensable tools. They provide a benchmark against which new chemical entities can be compared, ensuring the validity of synthetic procedures and biological assays. 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone has been utilized in this capacity, specifically as a positive control.
The primary documented use of this compound as a positive control is in the developmental stages of PAR-1 antagonists. nih.gov PAR-1 is a G-protein coupled receptor that is activated by thrombin and is a key player in thrombosis. Consequently, it is a significant target for the development of anti-platelet agents to treat conditions such as acute coronary syndrome. nih.gov
The following table provides a summary of the key molecules involved in this context.
| Compound Name | Role/Significance |
| This compound | Positive control in synthesis |
| E-5555 (Atopaxar) | PAR-1 antagonist |
| Thrombin | Activator of PAR-1 |
In Vitro and Cellular Level Investigations of Biological Mechanisms
Detailed investigations into the specific biological mechanisms of this compound at the in vitro and cellular level are not extensively documented in publicly available scientific literature.
Based on available research, specific molecular targets, enzyme binding affinities, or receptor interactions for this compound have not been characterized. Its primary role appears to be that of a synthetic intermediate or control rather than a biologically active agent under investigation.
There is a lack of specific structure-activity relationship (SAR) studies for analogs and derivatives of this compound in the context of its role related to PAR-1 antagonists or other biological targets.
Biochemical Pathways Affected by this compound
Consistent with the limited data on its direct biological activity, there is no significant information available regarding the specific biochemical pathways that are affected by this compound.
Potential Applications in Materials Science and Interdisciplinary Fields Excluding Prohibited Categories
Role as a Synthetic Precursor or Building Block for Novel Organic Compounds
1-(3-tert-butyl-4-hydroxyphenyl)ethanone is a valuable starting material in multi-step organic syntheses. Its synthesis is typically achieved via a Friedel-Crafts acylation of 2-(tert-butyl)phenol. In a common laboratory procedure, 2-(tert-butyl)phenol is treated with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminium chloride. The reaction is carefully controlled at low temperatures before the product is isolated through extraction and purification.
Detailed crystallographic studies have been performed on this compound, confirming its molecular structure (C₁₂H₁₆O₂). Such data is crucial for understanding its reactivity and how it interacts with other molecules. In the solid state, the molecules are linked by intermolecular O—H···O hydrogen bonds, forming hexameric ring structures.
Table 1: Synthesis and Crystallographic Data for this compound
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | 2-(tert-butyl)phenol | |
| Reagent | Acetyl chloride | |
| Catalyst | Anhydrous aluminium chloride | |
| Solvent | Toluene (B28343) | |
| Crystal Data | ||
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Crystal System | Trigonal | |
| V (Cell Volume) | 4995.8 (14) ų | |
| Temperature | 113 K |
Source: Data compiled from a 2010 study published in Acta Crystallographica Section E.
The compound has been utilized as a key intermediate in the synthesis of more complex molecules. For instance, it served as a positive control during the development of PAR-1 (Protease-activated receptor 1) antagonists, highlighting its role as a foundational scaffold in medicinal chemistry research. Furthermore, it is the parent compound for the synthesis of novel oxime esters with potential applications as multifunctional food additives. These derivatives are created by first reacting the ketone with hydroxylamine (B1172632) hydrochloride and then esterifying the resulting oxime with various acid chlorides, demonstrating the reactivity of the acetyl group. Research has also focused on synthesizing other derivatives, such as those with α-glucosidase inhibitory and antioxidant properties, further underscoring its versatility as a building block.
Development of Functional Materials and Polymers Utilizing this compound as a Moiety
The sterically hindered phenol (B47542) group is a well-known antioxidant motif. The bulky tert-butyl group adjacent to the hydroxyl group enhances the stability of the phenoxyl radical that forms upon scavenging free radicals, preventing rapid degradation and improving performance at high temperatures. This property is highly sought after in the polymer industry to protect materials from oxidative degradation during processing and throughout their service life.
While direct polymerization of this compound is not common, its structural elements are incorporated into polymers to impart specific functionalities. For example, copolymers containing pendant tert-butyl groups have been synthesized by reacting monomers like 2-tert-butyl-1,4-bis(4-hydroxyphenyl)benzene with 4,4′-difluorobenzophenone. The inclusion of these tert-butyl groups was found to increase the glass transition temperature and improve the solubility of the resulting poly(aryl-ether-ketone)s, along with providing high thermal stability.
Similarly, the development of novel hindered phenolic antioxidants for materials like polypropylene (B1209903) and polyoxymethylene often involves synthesizing derivatives from molecules structurally related to this compound. These antioxidants are designed to have high molecular weights and low volatility to ensure they remain within the polymer matrix during high-temperature applications. Derivatives can be synthesized to contain multiple hindered phenol units, often linked through stable cores like a 1,3,5-triazine (B166579) ring, to enhance their protective capabilities. The core principles guiding the design of these advanced antioxidants are exemplified in the basic structure of this compound.
Exploration in Catalysis as a Ligand Component or Organocatalyst
The potential for this compound and its derivatives in the field of catalysis is an area of ongoing exploration. The presence of both a hydroxyl (electron-donating) and an acetyl (electron-withdrawing) group on the aromatic ring, in addition to the oxygen and nitrogen atoms in its derivatives (like oximes or Schiff bases), provides potential coordination sites for metal ions. This suggests that it could serve as a scaffold for developing new ligands for metal-catalyzed reactions.
While specific applications of this compound itself as a ligand or organocatalyst are not extensively documented in current literature, the synthesis of related structures for catalytic purposes is known. For instance, Schiff base derivatives synthesized from the related 3-tert-butyl-4-hydroxy-benzaldehyde have been investigated, indicating the potential for creating catalytically active complexes from this family of compounds. The development of Mannich bases from 3-tert-butyl-4-hydroxyphenols also points to the chemical tractability of this class of compounds for creating complex molecular architectures that could be adapted for catalytic applications.
Environmental Fate and Degradation Studies of this compound
Table 2: Predicted Environmental Fate Properties of this compound
| Environmental Fate Parameter | Predicted Value/Potential | Significance |
| Biodegradation | Not expected to be readily biodegradable | The complex structure with a stable aromatic ring and tert-butyl group may hinder rapid microbial degradation. |
| Soil Adsorption Coefficient (Koc) | Moderate to High | Indicates a tendency to adsorb to soil and sediment, reducing mobility in groundwater. |
| Hydrolysis | Not expected to undergo significant hydrolysis | The ether and carbon-carbon bonds are generally stable under typical environmental pH conditions. |
| Atmospheric Photolysis | Potential for rapid degradation | Reaction with photochemically-produced hydroxyl radicals in the atmosphere is likely to be a significant degradation pathway. |
Note: These properties are estimated based on the compound's structure and comparison to similar chemicals, as direct experimental data is scarce.
The hindered phenol structure suggests that biodegradation may not be rapid. The compound is expected to have a moderate to high soil adsorption coefficient (Koc), suggesting it would likely bind to organic matter in soil and sediment, limiting its transport in aqueous environments. Due to its chemical structure, it is not expected to undergo significant hydrolysis. In the atmosphere, the primary degradation mechanism would likely be its reaction with hydroxyl radicals.
Future Research Directions and Unexplored Avenues for 1 3 Tert Butyl 4 Hydroxyphenyl Ethanone
Development of Novel and Efficient Synthetic Methodologies
The current synthesis of 1-(3-tert-butyl-4-hydroxyphenyl)ethanone often relies on established methods like the Friedel-Crafts acylation of 2-(tert-butyl)phenol using reagents such as acetyl chloride and a Lewis acid catalyst like anhydrous aluminium chloride. nih.gov While effective, future research could focus on developing more efficient, sustainable, and varied synthetic strategies.
Key areas for future synthetic research include:
Green Chemistry Approaches: Exploration into greener synthetic routes is a paramount objective. This could involve using bimetallic nanoparticle catalysts, such as Fe-Ru systems immobilized on supported ionic liquid phases (SILPs), which have shown high activity and selectivity in the related hydrodeoxygenation of hydroxyacetophenone derivatives. rsc.orgrsc.org Such methods could reduce reliance on harsh reagents and minimize acid-catalyzed side reactions. rsc.org The use of less toxic solvents or even solvent-free conditions, for instance through mechanochemistry, presents another promising avenue that aligns with the principles of sustainable chemistry. researchgate.net
Biocatalysis: The use of engineered enzymes offers a powerful alternative to traditional chemical synthesis. nih.gov Future studies could investigate the development of biocatalytic systems, potentially using co-expressed epoxide hydrolases and alcohol dehydrogenases, to produce hydroxylated acetophenones from different starting materials. nih.gov This approach could offer high selectivity and operate under mild, environmentally benign conditions.
Novel Catalytic Systems: Research into non-precious-metal catalysts, such as nickel-catalyzed Heck-type reactions, could provide more economical and sustainable alternatives to palladium-based methods for creating C-C bonds in the synthesis of functionalized acetophenones. researchgate.net Further investigation into one-pot synthesis procedures, perhaps using reagents like tosylmethyl isocyanide (TosMIC) in the presence of a mild base, could streamline the production of related heterocyclic scaffolds and might be adaptable for acetophenone (B1666503) derivatives. researchgate.net
A comparison of potential future synthetic methodologies is outlined below.
| Methodology | Potential Advantages | Research Focus |
| Green Catalysis | Reduced waste, high selectivity, milder reaction conditions, catalyst recyclability. | Development of nanoparticle catalysts (e.g., Fe-Ru@SILP); use of ionic liquids. rsc.orgresearchgate.net |
| Biocatalysis | High enantioselectivity and regioselectivity, use of renewable resources, mild conditions. | Engineering enzymes (e.g., dehydrogenases) for targeted synthesis. nih.gov |
| Mechanochemistry | Solvent-free or low-solvent conditions, reduced energy consumption, access to novel polymorphs. | Ball-milling techniques for solid-state reactions. researchgate.net |
| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability. | Adaptation of existing syntheses to continuous flow reactor systems. |
Advanced Characterization Techniques and Multi-Modal Data Integration
While the foundational crystal structure of this compound has been determined using single-crystal X-ray diffraction nih.gov, a deeper understanding of its physicochemical properties necessitates the application of more advanced and integrated characterization techniques.
Future research should move beyond basic structural confirmation to a more holistic characterization by combining multiple analytical methods. Advanced mass spectrometry techniques, such as liquid chromatography coupled with electrospray-ionization and quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS), can provide highly sensitive and detailed information for identifying and characterizing phenolic compounds, even at very low concentrations. nih.govnih.gov Various nuclear magnetic resonance (NMR) spectroscopy techniques, including 2D methods, are also crucial for detailed structural elucidation in solution. researchgate.net
A key unexplored avenue is the integration of this experimental data with computational modeling. nih.govnumberanalytics.com By combining results from techniques like X-ray crystallography, NMR, and MS with computational methods such as Density Functional Theory (DFT), researchers can build more accurate and predictive models of the molecule's behavior. numberanalytics.com This multi-modal approach can help to:
Verify molecular structures by comparing experimental spectra with computationally predicted spectra. numberanalytics.comnumberanalytics.com
Gain insight into the molecule's dynamic behavior and conformational flexibility in different environments. nih.gov
Provide a detailed understanding of its electronic properties and reactivity.
This integrated strategy represents a shift from static structural analysis to a dynamic, multi-faceted understanding of the molecule. nih.govchemrxiv.org
Deeper Exploration of Supramolecular Assembly and Crystal Engineering
The known crystal structure of this compound reveals that intermolecular O-H···O hydrogen bonds link the molecules into hexameric rings. nih.gov This self-assembly is a cornerstone of its solid-state chemistry and presents a rich area for future exploration in supramolecular chemistry and crystal engineering.
The field of crystal engineering focuses on designing crystalline solids with desired properties based on an understanding of intermolecular interactions. ul.ie For phenolic compounds like this compound, this offers several research directions:
Polymorphism and Co-crystals: Investigating the potential for different crystalline forms (polymorphs) could reveal materials with varied physical properties. Furthermore, the deliberate design of multi-component crystals (co-crystals) by combining the target molecule with other co-formers could modulate properties like solubility and stability. ul.ie
Supramolecular Synthons: The O-H···O interaction is a robust supramolecular synthon. Future work could explore how this synthon competes with or complements other weak interactions, such as C-H···O and π-π stacking, to direct the formation of different supramolecular architectures. elsevierpure.comrsc.org
Ionic Co-crystals (ICCs): A particularly interesting avenue is the formation of ICCs. The phenol-phenolate (PhOH···PhO⁻) supramolecular heterosynthon is a significantly strong, charge-assisted hydrogen bond. nih.govacs.org Research into forming ICCs of this compound with its conjugate base could lead to novel materials with unique properties. nih.govacs.org This could be achieved through solvent-free reactions, representing a green route to new crystalline substances. researchgate.net
The table below summarizes the known crystallographic data for this compound, which serves as the foundation for these future studies. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 24.019 (3) |
| c (Å) | 9.999 (2) |
| Volume (ų) | 4995.8 (14) |
| Z | 18 |
| Key Supramolecular Motif | Hexameric rings via O-H···O hydrogen bonds (R⁶₆(48) graph-set) |
Targeted Mechanistic Studies in Interdisciplinary Research Contexts
The structure of this compound, featuring a hindered phenol (B47542), makes it a compelling candidate for interdisciplinary research, particularly in medicinal chemistry and materials science.
Antioxidant Activity: Hindered phenols are well-known antioxidants, a property conferred by the bulky tert-butyl group which stabilizes the phenoxy radical formed during the scavenging of free radicals. rsc.orgnih.gov The tert-butyl group enhances stability and influences solubility in non-polar environments. nih.gov Future mechanistic studies, potentially using a combination of experimental assays (e.g., DPPH, FRAP) and computational methods like DFT, could precisely elucidate the antioxidant mechanism of this specific compound. rsc.org Such studies could compare its efficacy to other well-known phenolic antioxidants and explore its potential role in mitigating oxidative stress. nih.gov
Scaffold for Drug Discovery: The compound is a known intermediate in the synthesis of a PAR-1 (Protease-Activated Receptor-1) antagonist, highlighting its utility as a building block in medicinal chemistry. nih.gov Moreover, the structurally related N-(2,4-di-tert-butyl-5-hydroxyphenyl) moiety is the core of Ivacaftor, a CFTR potentiator used to treat cystic fibrosis. acs.org This precedent strongly suggests that this compound could serve as a valuable scaffold for developing new therapeutic agents. Future research should involve synthesizing derivatives and screening them for various biological activities, supported by mechanistic studies to understand their structure-activity relationships (SAR).
Challenges and Opportunities in Comprehensive Research on this compound
The comprehensive study of this compound is not without its challenges, but these are intrinsically linked to significant opportunities for scientific advancement.
Challenges:
Synthetic Selectivity: Developing synthetic methods that are not only efficient and green but also highly regioselective remains a key challenge.
Solid-State Control: Predicting and controlling polymorphism and the formation of co-crystals is inherently difficult. Achieving a desired solid-state structure requires a deep understanding and manipulation of subtle intermolecular forces. ul.ie
Mechanistic Complexity: Elucidating the precise mechanisms of action in biological systems is a complex task, requiring sophisticated biological assays and advanced analytical techniques.
Toxicological Profiling: As with many synthetic phenolic compounds, a thorough toxicological assessment is necessary to ensure safety before any potential application in consumer products or pharmaceuticals. nih.gov
Opportunities:
Green Chemistry Innovation: The drive for sustainable synthesis provides an opportunity to develop and showcase novel catalytic systems and green reaction protocols. rsc.org
Advanced Materials Design: Through crystal engineering, there is a significant opportunity to create new materials (e.g., co-crystals, polymorphs) with tailored physicochemical properties for applications in pharmaceuticals and materials science. ul.ienih.gov
Therapeutic Development: The structural similarity to moieties in existing drugs presents a clear opportunity to use this compound as a foundational scaffold in drug discovery programs, particularly for conditions related to oxidative stress or specific protein targets. nih.govacs.org
Fundamental Science: A thorough investigation of this molecule provides an opportunity to advance the fundamental understanding of structure-property relationships, supramolecular chemistry, and the integration of computational and experimental methods in chemical research. nih.gov
Q & A
Q. Advanced Optimization Strategies
- Catalyst screening : Replace AlCl₃ with FeCl₃ or BF₃·Et₂O for milder conditions and reduced waste .
- Solvent effects : Use dichloromethane or nitrobenzene to enhance electrophilic acylation efficiency .
- Scale-up : Transition from batch to continuous flow reactors for higher reproducibility and yield (>85%) .
How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?
Q. Basic Characterization
Q. Advanced Analysis
- DFT calculations (e.g., Gaussian 09) predict electronic effects of substituents:
What are the dominant chemical transformations of this compound, and how do reaction conditions influence product distribution?
Q. Basic Reactivity
- Oxidation : With KMnO₄/CrO₃, the ethanone group converts to a carboxylic acid, while the tert-butyl group remains intact .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol; LiAlH₄ may over-reduce the aromatic ring .
Q. Advanced Mechanistic Insights
- pH-dependent reactivity : In acidic media, the hydroxyl group protonates, directing electrophilic substitution to the 5-position .
- Photocatalysis : Under UV light, the compound undergoes Norrish Type I cleavage, forming benzyl radicals .
How does the tert-butyl group impact crystallization and polymorph screening?
Q. Basic Challenges
Q. Advanced Solutions
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance lattice stability .
- High-throughput screening : Use solvent-drop grinding with 12 solvents to identify stable polymorphs .
How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
Q. Basic SAR Framework
- Hydroxyl group : Critical for hydrogen bonding with target enzymes (e.g., cyclooxygenase-2) .
- tert-Butyl group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
Q. Advanced Strategies
- Fragment-based drug design : Replace the ethanone group with a sulfonamide to modulate selectivity .
- In silico docking : Use AutoDock Vina to predict binding affinities against kinase targets .
What analytical techniques are most effective for assessing purity and stability?
Q. Basic Quality Control
Q. Advanced Profiling
- LC-MS/MS : Detect trace impurities (e.g., over-acylated byproducts) at ppm levels .
- Accelerated stability studies : 40°C/75% RH for 4 weeks to predict shelf life .
How can contradictory data in synthetic yields be systematically addressed?
Q. Basic Troubleshooting
- Catalyst purity : Impure AlCl₃ reduces yields by 20–30%; use sublimed-grade catalyst .
- Moisture control : Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
